pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

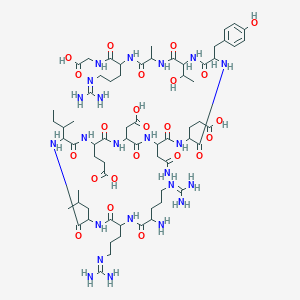

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate (pp60v-src) is a protein involved in signal transduction pathways in mammalian cells. It is a tyrosine kinase substrate that is essential for the phosphorylation of proteins involved in the regulation of cell growth, differentiation, and metabolism. pp60v-src is a key regulator of cellular signaling pathways, and its autophosphorylation is necessary for the activation of its downstream targets.

Applications De Recherche Scientifique

Autophosphorylation and Kinase Activation

The pp60v-src kinase, along with insulin and epidermal growth factor receptors, undergoes autophosphorylation as a mechanism for activation. Nonphosphorylatable substrate analogs can selectively block this autophosphorylation, thereby inhibiting the kinase's activity (Shoelson, White, & Kahn, 1989).

Regulation of pp60c-src Function

A protein tyrosine kinase phosphorylates pp60c-src at a site distinct from its autophosphorylation site, playing a regulatory role. The phosphorylation decreases the kinase activity of pp60c-src, suggesting a mechanism of cellular regulation (Okada & Nakagawa, 1989).

Novel Protein Tyrosine Kinase and pp60c-src Regulation

A novel kinase, N-PTK, in neonatal rat brain phosphorylates pp60c-src at a site different from its autophosphorylation site, leading to a suppression of its activity. This indicates a specific regulatory mechanism in cells (Okada & Nakagawa, 1988).

Interaction with Growth Factor Receptors

pp60v-src kinase can phosphorylate and alter the signaling activity of transmembrane growth factor receptors like the epidermal growth factor (EGF) receptor. This alteration in phosphorylation and function could be significant in the phenotypic changes associated with malignant transformation (Wasilenko, Payne, Fitzgerald, & Weber, 1991).

Role in Cell Transformation

Mutations at primary sites of tyrosine phosphorylation in pp60c-src can activate its transforming and kinase activities. This suggests that tyrosine phosphorylation is a critical regulator of pp60c-src's biological activity (Kmiecik & Shalloway, 1987).

Implications for Cell Regulation

Studies show that pp60v-src and its cellular homologue pp60c-src are phosphorylated on tyrosine in various protein substrates. This phosphorylation likely serves to regulate the functions of these proteins, implicating their role in cellular regulation (Smart et al., 1981).

Propriétés

IUPAC Name |

4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOIFWGQVMAMSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H109N23O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648691 |

Source

|

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate | |

CAS RN |

81493-98-3 |

Source

|

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)

![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)